Cerulenin is a natural antifungal antibiotic initially derived from the fungus Cephalosporium caerulens. It is primarily known for its ability to inhibit the biosynthesis of fatty acids and sterols, making it a significant compound in biochemical research and potential therapeutic applications. The chemical structure of cerulenin is characterized by the formula C₁₂H₁₇NO₃, featuring a unique oxirane ring that contributes to its biological activity. Cerulenin acts as an irreversible inhibitor of fatty acid synthase, particularly targeting the β-ketoacyl-acyl carrier protein synthase enzymes, which play crucial roles in lipid metabolism .
Cerulenin's antifungal activity stems from its ability to disrupt fungal cell wall synthesis. Fungi require fatty acids and sterols as essential components of their cell membranes. By inhibiting fatty acid synthesis, cerulenin disrupts the formation of these vital components, leading to impaired fungal growth and ultimately cell death [, ].
Furthermore, cerulenin exhibits antitumor properties. Studies have shown it can induce apoptosis (programmed cell death) in cancer cells by targeting fatty acid synthase and disrupting their metabolic processes [].
Cerulenin has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines [1]. Researchers are investigating how Cerulenin disrupts cellular functions to trigger this process, with the aim of developing new cancer therapies.
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Cerulenin may play a role in the development of insulin resistance, a hallmark of type 2 diabetes. Studies suggest that Cerulenin disrupts fatty acid synthesis in pancreatic beta cells, which are responsible for insulin production [2]. This research could help us understand the mechanisms behind diabetes and develop new treatment strategies.
Cerulenin's mechanism of action involves covalent modification of key enzymes in the fatty acid synthesis pathway. It irreversibly binds to the active sites of enzymes such as FabB and FabF, leading to permanent inactivation. This binding occurs through thioacylation, where cerulenin reacts with an active-site cysteine residue on these enzymes. The inhibition results in a decreased capacity for fatty acid synthesis, affecting cellular energy metabolism and growth .
In addition to inhibiting fatty acid synthesis, cerulenin also impacts sterol biosynthesis by inhibiting HMG-CoA synthetase activity. This dual inhibition can lead to significant metabolic alterations within cells, including changes in energy availability and lipid composition .
Cerulenin exhibits various biological activities beyond its antifungal properties. It has been shown to induce weight loss in mice by inhibiting feeding through mechanisms that may involve hypothalamic neuropeptides. This effect is independent of leptin signaling pathways, suggesting that cerulenin may modulate appetite regulation through alternative routes .
In cancer research, cerulenin has demonstrated cytotoxic effects against various human cancer cell lines by inducing apoptosis. Its ability to inhibit fatty acid synthase leads to the accumulation of malonyl-coenzyme A, which is toxic to cells with upregulated fatty acid synthase activity. Notably, cerulenin has been reported to decrease HER2/neu protein levels in breast cancer cells, indicating its potential as a therapeutic agent in oncology .
Several methods have been developed for synthesizing cerulenin. One notable approach involves the use of chiral oxiranyllithium reagents combined with Sharpless epoxidation techniques. This method allows for the construction of the compound's complex structure from simpler precursors like glucose and tartaric acid. The synthesis typically requires careful control of stereochemistry to ensure the correct configuration of the oxirane ring .
Cerulenin's applications extend across various fields, including:
Research indicates that cerulenin interacts with multiple metabolic pathways beyond lipid synthesis. It has been shown to stimulate fatty acid oxidation by activating carnitine palmitoyltransferase 1 (CPT1), an enzyme normally inhibited by malonyl-CoA. This interaction suggests that cerulenin may enhance energy availability within cells while simultaneously inhibiting lipid biosynthesis . Additionally, studies have explored its effects on neuropeptide signaling related to appetite control and metabolic regulation .
Cerulenin shares structural and functional similarities with several other compounds that inhibit fatty acid synthesis or have antifungal properties. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Cerulenin | Natural product | Irreversible inhibition of fatty acid synthase | First known antibiotic targeting lipid synthesis |
Triclosan | Synthetic antibacterial | Inhibits enoyl-acyl carrier protein reductase | Broad-spectrum antibacterial activity |
Thiopeptone | Natural product | Inhibits bacterial protein synthesis | Strong activity against Gram-positive bacteria |
Cinnamaldehyde | Natural compound | Disrupts membrane integrity | Exhibits anti-inflammatory properties |
Mycolic Acid | Lipid component | Essential for mycobacterial cell wall | Unique structure critical for pathogen survival |
Cerulenin stands out due to its specific irreversible binding mechanism and dual role in inhibiting both fatty acid and sterol biosynthesis, making it a valuable compound in both pharmacological and biochemical contexts .
Cerulenin possesses the molecular formula C₁₂H₁₇NO₃ with a molecular weight of 223.27 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service (CAS) registry number 17397-89-6 [2] [4]. The International Union of Pure and Applied Chemistry (IUPAC) name for cerulenin is (2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide [2] [5]. This systematic nomenclature precisely defines the stereochemical configuration and structural features of the molecule.
Alternative nomenclature systems have been employed to describe cerulenin. The compound is also known by the synonym helicocerin [3] [6]. Additional systematic names include (2R,3S,E,E)-2,3-epoxy-4-oxo-7,10-dodecadienamide [6] and cis-2-epoxy-4-oxo-7E,10E-dodecadienamide [7]. The International Chemical Identifier (InChI) key for cerulenin is GVEZIHKRYBHEFX-NQQPLRFYSA-N [7] [8], providing a unique digital fingerprint for database searches and computational applications.
Table 1: Molecular and Structural Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₇NO₃ | PubChem [2], ChemSpider [1] |
Molecular Weight | 223.27 g/mol | PubChem [2], ChemicalBook [3] |
CAS Registry Number | 17397-89-6 | PubChem [2], Wikipedia [4] |
IUPAC Name | (2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide | PubChem [2], ATB Database [5] |
Synonym Names | Helicocerin, (2R,3S,E,E)-2,3-Epoxy-4-oxo-7,10-dodecadienamide | Sigma-Aldrich [6], Chemical Book [3] |
InChI Key | GVEZIHKRYBHEFX-NQQPLRFYSA-N | LipidMaps [7], NCATS [8] |
Cerulenin exhibits complex stereochemical features that are fundamental to its biological activity. The molecule contains two defined stereocenters and two E/Z centers [8]. The epoxide ring adopts a cis-configuration with (2R,3S) stereochemistry [1] [2]. Specifically, the carbon at position 2 (C-2) has R-configuration, while the carbon at position 3 (C-3) exhibits S-configuration [4] [5].
The epoxide functionality represents a critical structural element positioned between two carbonyl groups - a ketone and an amide carbonyl [9]. This unique arrangement of the cis-epoxide ring between two electron-withdrawing carbonyl functionalities is considered novel and contributes significantly to the compound's reactivity profile [10]. The epoxide ring is essential for the covalent mechanism of action, as removal of this functionality eliminates biological activity against fatty acid synthase [9].
The molecule contains two trans-configured double bonds. The first double bond between carbons 7 and 8 exhibits E-configuration (4E), while the second double bond between carbons 10 and 11 also displays E-configuration (7E) [10] [6]. These trans-double bonds are positioned within the aliphatic chain portion of the molecule, contributing to its overall structural rigidity and biological specificity.
Table 2: Stereochemical Configuration
Structural Feature | Configuration/Value | Reference |
---|---|---|
Epoxide Ring Configuration | cis-epoxide (2R,3S) | ChemSpider [1], PubChem [2] |
Number of Stereocenters | 2 defined stereocenters | NCATS Database [8] |
E/Z Centers | 2 E-configurations | NCATS Database [8] |
C-2 Configuration | R | Wikipedia [4], ATB Database [5] |
C-3 Configuration | S | Wikipedia [4], ATB Database [5] |
C-7,C-8 Double Bond | 4E (trans) | Sigma-Aldrich [6], Journal [10] |
C-10,C-11 Double Bond | 7E (trans) | Sigma-Aldrich [6], Journal [10] |
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy has provided detailed structural elucidation of cerulenin. Comprehensive ¹³C NMR analysis utilizing ¹³C-labeled cerulenin revealed specific chemical shift assignments for all twelve carbon atoms [10]. The carbon signal assignments were established based on chemical shift rules and enhanced signal observations from ¹³C-acetate labeling experiments [10].
The ketone carbonyl carbon (C-4) appears at 202.0 ppm, representing the most downfield signal due to the deshielding effect of the carbonyl functionality [10]. The amide carbonyl carbon (C-1) resonates at 167.2 ppm, typical for amide carbonyl carbons [10]. The epoxide carbons exhibit distinct chemical shifts: C-2 at 55.4 ppm and C-3 at 58.4 ppm [10]. Notably, C-3 displays a triplet-like pattern due to geminal carbon-carbon coupling through the adjacent carbonyl group, with a coupling constant of 18.8 Hz [10].
The methylene carbons show characteristic chemical shift patterns. Carbon C-5, positioned adjacent to the ketone carbonyl, appears at 40.9 ppm in the lowest field among the methylene carbons due to the deshielding effect of the neighboring carbonyl group [10]. Carbon C-6 resonates at 26.1 ppm, influenced by the negative N-effect of the carbonyl group [10], while C-9 appears at 35.5 ppm [10]. The alkene carbons exhibit typical olefinic chemical shifts: C-7 at 127.8 ppm, C-8 at 129.3 ppm, C-10 at 130.8 ppm, and C-11 at 125.8 ppm [10]. The terminal methyl group (C-12) resonates at 17.9 ppm [10].
Table 3: ¹³C NMR Chemical Shifts
Carbon Position | Chemical Shift (ppm) | Assignment Notes |
---|---|---|
C-1 (Carbonyl, amide) | 167.2 | Amide carbonyl downfield |
C-2 (Epoxide) | 55.4 | Epoxide carbon |
C-3 (Epoxide) | 58.4 | Epoxide carbon with triplet pattern |
C-4 (Carbonyl, ketone) | 202.0 | Ketone carbonyl, most downfield |
C-5 (CH₂) | 40.9 | Adjacent to ketone carbonyl |
C-6 (CH₂) | 26.1 | β to ketone carbonyl |
C-7 (=CH-) | 127.8 | Alkene carbon |
C-8 (=CH-) | 129.3 | Alkene carbon |
C-9 (CH₂) | 35.5 | Aliphatic methylene |
C-10 (=CH-) | 130.8 | Alkene carbon |
C-11 (=CH-) | 125.8 | Alkene carbon |
C-12 (CH₃) | 17.9 | Terminal methyl group |
Mass spectrometric analysis of cerulenin reveals characteristic fragmentation patterns and molecular ion peaks. The molecular ion peak appears at m/z 223, corresponding to the molecular weight of the compound [11]. Sodium adduct formation is commonly observed, appearing at m/z 246.4 (M+Na⁺) [11]. The mass spectral fragmentation patterns provide valuable structural information, though specific fragmentation studies have been primarily conducted with modified cerulenin analogues for mechanistic investigations [12] [13].
Fast atom bombardment mass spectrometry has been employed in conjunction with NMR spectroscopy to elucidate the structure of cerulenin-cysteine adducts, providing insights into the covalent binding mechanism of the compound [12]. These studies confirmed the formation of covalent bonds between cerulenin and cysteine residues in target enzymes.
Infrared (IR) spectroscopy of cerulenin reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The compound exhibits a strong carbonyl absorption band at 1720 cm⁻¹, indicative of the ketone functionality [14]. The amide carbonyl contributes additional carbonyl character to the IR spectrum. Trans-disubstituted olefin characteristics are observed at 969 cm⁻¹ [14], confirming the E-configuration of the double bonds within the aliphatic chain.
The epoxide functionality contributes to the overall spectroscopic profile, though specific epoxide IR bands may overlap with other functional group absorptions. The comprehensive IR spectrum provides a fingerprint for compound identification and purity assessment in analytical applications.
Cerulenin exhibits distinct physicochemical properties that influence its handling, storage, and biological applications. The compound displays a melting point range of 93-94°C [3] [14], appearing as a white to off-white crystalline solid [3] [11]. The density of cerulenin is reported as 1.135 g/mL [4], with a boiling point of 120°C under reduced pressure (10⁻⁸ mm Hg) [3]. The refractive index is estimated at 1.5300 [3].
Optical activity measurements reveal a specific rotation of [α]²⁶ᴅ -12° (c 1.0, CHCl₃) [14], confirming the chiral nature of the molecule. The partition coefficient (LogP) values range from 1.2 to 1.68 [7] [15], indicating moderate lipophilicity. The predicted pKa value is 15.19 ± 0.40 [3], suggesting the compound behaves as a very weak acid under physiological conditions.
Structural parameters derived from computational analyses include a topological polar surface area of 72.69 Ų [7], one hydrogen bond donor, and four hydrogen bond acceptors [7]. These properties influence the compound's membrane permeability and molecular interactions.
Table 4: Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 93-94°C | ChemicalBook [3], Journal [14] |
Density | 1.135 g/mL | Wikipedia [4] |
Boiling Point | 120°C (10⁻⁸ mm Hg) | ChemicalBook [3] |
Refractive Index | 1.5300 (estimated) | ChemicalBook [3] |
Optical Rotation | [α]²⁶ᴅ -12° (c 1.0, CHCl₃) | Journal [14] |
LogP | 1.2-1.68 | LipidMaps [7], DrugBank [15] |
pKa (predicted) | 15.19 ± 0.40 | ChemicalBook [3] |
Topological Polar Surface Area | 72.69 Ų | LipidMaps [7] |
Hydrogen Bond Donors | 1 | LipidMaps [7] |
Hydrogen Bond Acceptors | 4 | LipidMaps [7] |
Cerulenin demonstrates variable solubility across different solvent systems, reflecting its amphiphilic molecular structure. The compound exhibits limited aqueous solubility, with reported values of approximately 0.2 mg/mL in water [16] [17]. This sparingly soluble nature in aqueous media necessitates the use of organic solvents or co-solvents for preparation of stock solutions.
In organic solvents, cerulenin displays significantly enhanced solubility. Acetone provides excellent solubility at concentrations of 19.6-20.4 mg/mL, producing clear to slightly hazy solutions [18]. Dimethylformamide (DMF) represents the optimal organic solvent, achieving solubility up to 30 mg/mL [17]. Dimethyl sulfoxide (DMSO) allows dissolution up to 25 mg/mL [16] [17], making it suitable for biological applications requiring organic co-solvents.
Additional organic solvents supporting cerulenin solubility include ethanol, benzene, chloroform, and ethyl acetate [19] [16]. The compound remains insoluble in petroleum ether [19] [16], limiting its extraction and purification options. For aqueous buffer preparations, a recommended approach involves initial dissolution in DMF followed by dilution with the buffer of choice, achieving final concentrations of approximately 0.2 mg/mL in a 1:6 DMF:PBS solution [17].
Table 5: Solubility Data
Solvent | Solubility | Notes | Reference |
---|---|---|---|
Water | 0.2 mg/mL (slightly soluble) | Sparingly soluble | Cayman [17], Fermentek [16] |
Acetone | 19.6-20.4 mg/mL | Clear to slightly hazy | Sigma-Aldrich [18] |
Ethanol | Soluble | Good solubility | Sigma-Aldrich [19], Fermentek [16] |
DMSO | 25 mg/mL | Good solubility | Cayman [17], Fermentek [16] |
Dimethylformamide (DMF) | 30 mg/mL | Best organic solvent | Cayman [17] |
Benzene | Soluble | Good solubility | Sigma-Aldrich [19], Fermentek [16] |
Chloroform | Soluble | Good solubility | Sigma-Aldrich [19] |
Ethyl Acetate | Soluble | Good solubility | Sigma-Aldrich [19] |
Petroleum Ether | Insoluble | Not soluble | Sigma-Aldrich [19], Fermentek [16] |
Irritant